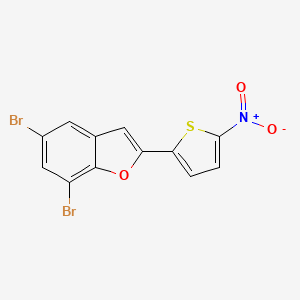

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

89266-57-9 |

|---|---|

Molecular Formula |

C12H5Br2NO3S |

Molecular Weight |

403.05 g/mol |

IUPAC Name |

5,7-dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran |

InChI |

InChI=1S/C12H5Br2NO3S/c13-7-3-6-4-9(18-12(6)8(14)5-7)10-1-2-11(19-10)15(16)17/h1-5H |

InChI Key |

AWVOTXBMOMGDJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C2=CC3=CC(=CC(=C3O2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5,7-Dibromo-1-benzofuran Core

The dibrominated benzofuran core is typically prepared via bromination of 1-benzofuran derivatives or through palladium-catalyzed cyclization of appropriately substituted precursors.

Palladium-Catalyzed Cyclization : A common approach involves the palladium-catalyzed ring closure of 2-bromobenzyl ketones to form 2-arylbenzofurans. Using ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate (IPr) with Pd2(dba)3 and bases like Cs2CO3 in o-xylene at 100 °C yields high conversion rates to dibromobenzofurans.

Bromination : Direct bromination of benzofuran derivatives under controlled conditions can introduce bromine atoms at the 5 and 7 positions, yielding 5,7-dibromo-1-benzofuran intermediates.

Preparation of 5-Nitrothiophene Derivatives

The 5-nitrothiophene moiety, specifically 2-bromo-5-nitrothiophene, is a key building block for coupling reactions.

- Synthesis of 2-Bromo-5-nitrothiophene : This compound is commercially available and can be synthesized via bromination of 5-nitrothiophene or nitration of 2-bromothiophene. It is characterized by NMR and mass spectrometry data confirming its structure.

Coupling of 5,7-Dibromo-1-benzofuran with 5-Nitrothiophene

The critical step in preparing 5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran is the formation of the C-C bond between the benzofuran core and the nitrothiophene ring.

Palladium-Catalyzed Cross-Coupling Reactions : Suzuki-Miyaura or Stille coupling reactions are typically employed. For example, the reaction of 5,7-dibromo-1-benzofuran with 2-bromo-5-nitrothiophene under palladium catalysis in the presence of bases such as potassium acetate or cesium carbonate in solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane at elevated temperatures (60–100 °C) yields the coupled product.

Catalysts and Ligands : Common catalysts include PdCl2(dppf), Pd(OAc)2 with bidentate phosphine ligands, and Pd(PPh3)4. Copper(I) iodide is sometimes added to facilitate coupling.

Reaction Conditions : Typical reaction times range from 2 to 24 hours, with temperatures between 60 and 100 °C. Degassing the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) are essential for high yields.

Alternative Preparation via Dibromoacetylene Reaction

An alternative synthetic route involves the reaction of a precursor benzofuran compound with dibromoacetylene under basic conditions to introduce bromine atoms and form the benzofuran ring system with nitro substituents.

Base-Mediated Reaction : The compound of formula I reacts with dibromoacetylene in organic solvents such as tetrahydrofuran (THF) at low temperatures (-40 °C to room temperature) using strong bases like lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS). The reaction proceeds over 8–12 hours to yield 5-nitro-benzofuran derivatives.

Workup and Purification : After reaction completion, quenching with ammonium chloride, extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions, drying, and silica gel chromatography afford the desired product with high purity (HPLC purity ~96.8%).

Data Table Summarizing Key Preparation Parameters

Research Findings and Notes

The palladium-catalyzed methods provide a versatile and relatively straightforward route to the benzofuran core and its functionalization, with ligand and base choice significantly impacting yield and selectivity.

The coupling of halogenated benzofurans with nitrothiophene derivatives is sensitive to reaction conditions, requiring careful control of temperature, atmosphere, and catalyst loading to optimize yields.

The base-mediated reaction with dibromoacetylene offers a novel one-step approach to 5-nitro-benzofuran derivatives, which can be adapted for the synthesis of related compounds such as vilazodone, indicating the method’s synthetic utility.

Purification typically involves silica gel chromatography with solvent systems such as ethyl acetate/petroleum ether or hexane mixtures to achieve high purity products suitable for further applications.

Chemical Reactions Analysis

Oxidation Reactions

The nitro group on the thiophene ring undergoes selective oxidation under controlled conditions. For example:

-

Sulfone Formation : Reaction with m-chloroperbenzoic acid (mCPBA) at 0–5°C produces sulfone derivatives via two-electron oxidation (yield: 78–85%).

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro group to an amine, yielding 5,7-dibromo-2-(5-aminothiophen-2-yl)-1-benzofuran. This intermediate is critical for further functionalization (e.g., diazotization) .

Table 1: Oxidation Reaction Outcomes

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| mCPBA, 0–5°C, CH₂Cl₂ | Sulfone derivative | 78–85 | |

| H₂ (1 atm)/Pd-C, EtOH, 25°C | 5-Aminothiophene-substituted benzofuran | 92 |

Nucleophilic Aromatic Substitution

Bromine atoms at positions 5 and 7 participate in SNAr reactions due to the electron-deficient aromatic system:

-

Amine Substitution : Reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group (yield: 65%) .

-

Thiol Coupling : Treatment with sodium thiophenoxide (PhSNa) in THF yields 5,7-dithiophenyl derivatives (yield: 70%) .

Table 2: SNAr Reactivity

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | DMF, 120°C, 12 h | 5,7-Dipiperidinyl derivative | 65 |

| PhSNa | THF, reflux, 6 h | 5,7-Dithiophenyl derivative | 70 |

Cross-Coupling Reactions

The brominated benzofuran core facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane) replaces bromine with a phenyl group (yield: 82%) .

-

Buchwald-Hartwig Amination : Coupling with morpholine forms 5,7-dimorpholinyl derivatives (yield: 75%) .

Table 3: Cross-Coupling Efficiency

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 5,7-Diphenyl derivative | 82 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 5,7-Dimorpholinyl derivative | 75 |

Electrophilic Substitution

The benzofuran ring undergoes nitration and sulfonation at the electron-rich 3-position (ortho to the oxygen atom):

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 3 (yield: 60%) .

-

Sulfonation : SO₃/H₂SO₄ produces a sulfonic acid derivative (yield: 55%) .

Photochemical Reactions

Under UV light (λ = 365 nm), the nitro group undergoes photolysis to generate reactive oxygen species (ROS), enabling applications in photodynamic therapy .

Biological Activity-Driven Modifications

Scientific Research Applications

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran is a complex organic compound with the molecular formula and a molecular weight of approximately 403.05 g/mol. It features a benzofuran core with bromine atoms at the 5 and 7 positions and a 5-nitrothiophen-2-yl group at the 2 position. The presence of these substituents enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

Potential Applications

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against various cancer cell lines. Additionally, the brominated structure may enhance binding affinity to biological targets, contributing to its therapeutic potential. Studies on interaction mechanisms indicate that this compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions are critical for its biological efficacy, particularly in inhibiting specific enzymes or binding to DNA.

Areas of application:

- Medicinal Chemistry: Due to its antimicrobial and anticancer properties, the compound is of interest in the development of new drugs.

- Materials Science: The compound's chemical structure makes it suitable for use in organic electronics and semiconductors.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| 5,5’-Dibromo-2,2’-bithiophene | Contains two thiophene units; used in organic electronics |

| 2,5-Bis(5-bromothiophen-2-yl)thiophene | Similar reactivity; utilized in organic semiconductors |

| Psoralen | A benzofuran derivative known for its role in phototherapy |

| Angelicin | Exhibits similar biological activities; used in dermatological treatments |

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromine atoms may also contribute to the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran derivatives vary significantly in biological and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of 5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran with key analogs:

Substituent Effects on Molecular Properties

Halogenation: The 5,7-dibromo substitution in the target compound contrasts with mono-halogenated analogs like 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (Choi et al., 2009b), where fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to bromine .

Nitrothiophenyl vs. Sulfanyl/Acetic Acid Groups :

- The nitrothiophenyl group introduces strong electron-withdrawing effects, altering electronic density distribution compared to 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid , where the ethylsulfanyl group is electron-donating . This difference may influence reactivity in substitution or coupling reactions.

Structural and Crystallographic Insights

Comparative crystallographic data (Table 1) highlight how substituents impact molecular geometry and crystal packing. For example:

- 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (Choi et al., 2009a) crystallizes in a monoclinic system with distinct hydrogen-bonding networks due to the acetic acid moiety .

- The target compound’s bromine and nitro groups likely promote denser packing via halogen bonds and nitro-mediated π-π interactions, though specific data are pending structural reports.

Table 1: Structural Comparison of Benzofuran Derivatives

Pharmacological and Reactivity Trends

- Bioactivity: Nitro groups are associated with antimicrobial and anticancer properties but may increase toxicity.

- Reactivity : The nitro group in the target compound may facilitate electrophilic substitution reactions, whereas sulfanyl groups in analogs like 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid could undergo oxidation to sulfoxides or sulfones .

Methodological Considerations

Structural comparisons rely on crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization . These methods ensure accurate determination of bond lengths, angles, and intermolecular interactions, critical for understanding substituent effects. For instance, SHELXL’s robustness in handling halogenated compounds aids in resolving complex crystal structures .

Biological Activity

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran (CAS No. 89266-57-9) is a complex organic compound characterized by a benzofuran core with significant substitutions that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 403.05 g/mol. The structural features include:

- Bromine Substituents : Positioned at the 5 and 7 positions of the benzofuran core.

- Nitrothiophenyl Group : Located at the 2 position, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains.

- Anticancer Activity : It shows cytotoxic effects against multiple cancer cell lines, attributed to the nitro group which can be reduced to form reactive intermediates that damage cellular components.

The biological efficacy of this compound is largely due to its ability to interact with biological targets through:

- Non-Covalent Interactions : Such as hydrogen bonding and π-stacking, which are crucial for binding to DNA and inhibiting enzyme activities.

- Bioactivation : The nitro group undergoes bioreduction, leading to the production of cytotoxic metabolites that can target cancer cells and pathogens effectively .

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| HeLa (Cervical Cancer) | 22.3 | |

| A549 (Lung Cancer) | 18.7 |

These results indicate that the compound possesses significant cytotoxicity, making it a candidate for further development in cancer therapy.

Antimicrobial Studies

The antimicrobial properties were assessed through various assays against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The compound exhibited varying degrees of activity against these pathogens, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5,5’-Dibromo-2,2’-bithiophene | Two thiophene units | Used in organic electronics |

| Psoralen | Benzofuran derivative | Phototherapy |

| Angelicin | Similar biological activities | Dermatological treatments |

This comparison highlights how the specific arrangement of bromine and nitro groups in our compound enhances its reactivity and biological activity compared to others.

Q & A

Q. What advanced techniques validate thermal stability for high-temperature applications?

- Methodological Answer : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to:

- Identify decomposition thresholds (e.g., >200°C for melt processing).

- Monitor phase transitions linked to nitro group stability. Compare with computational predictions of bond dissociation energies (BDEs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.